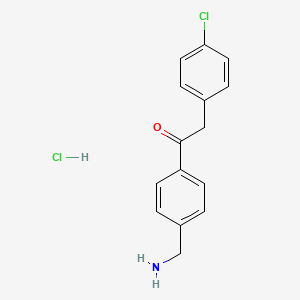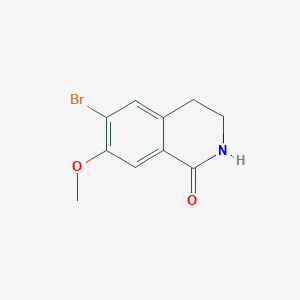
6-bromo-7-methoxy-3,4-dihydroisoquinolin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-7-methoxy-3,4-dihydroisoquinolin-1(2H)-one is a synthetic organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound features a bromine atom at the 6th position and a methoxy group at the 7th position on the isoquinoline ring, along with a dihydroisoquinolinone core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-7-methoxy-3,4-dihydroisoquinolin-1(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of a bromine atom at the 6th position of the isoquinoline ring.
Methoxylation: Introduction of a methoxy group at the 7th position.
Cyclization: Formation of the dihydroisoquinolinone core through cyclization reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.
Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-7-methoxy-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of the carbonyl group to form alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions at the bromine or methoxy positions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halides, amines, or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce alcohols.
Applications De Recherche Scientifique
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving isoquinoline derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive isoquinolines.
Industry: Use in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 6-bromo-7-methoxy-3,4-dihydroisoquinolin-1(2H)-one would depend on its specific interactions with molecular targets. Typically, isoquinoline derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and affecting biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-3,4-dihydroisoquinolin-1(2H)-one: Lacks the methoxy group.
7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one: Lacks the bromine atom.
6,7-Dimethoxy-3,4-dihydroisoquinolin-1(2H)-one: Contains an additional methoxy group.
Uniqueness
The presence of both bromine and methoxy groups in 6-bromo-7-methoxy-3,4-dihydroisoquinolin-1(2H)-one may confer unique chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C10H10BrNO2 |
|---|---|
Poids moléculaire |
256.10 g/mol |
Nom IUPAC |
6-bromo-7-methoxy-3,4-dihydro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C10H10BrNO2/c1-14-9-5-7-6(4-8(9)11)2-3-12-10(7)13/h4-5H,2-3H2,1H3,(H,12,13) |
Clé InChI |
YJLAKLXGNQIOIE-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2CCNC(=O)C2=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-methoxy-2-({1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B12276515.png)
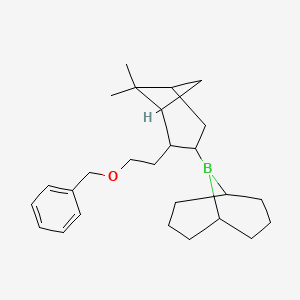
![1-methyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde](/img/structure/B12276523.png)
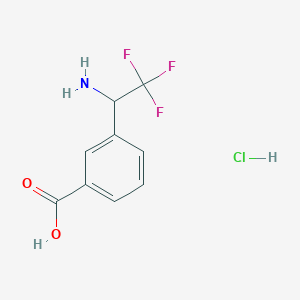

![5-methoxy-1H-pyrrolo[2,3-b]pyridine-6-carboxylicacid](/img/structure/B12276529.png)
![4-[2-Methyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12276535.png)
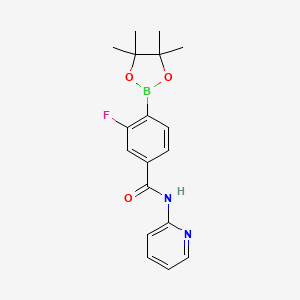
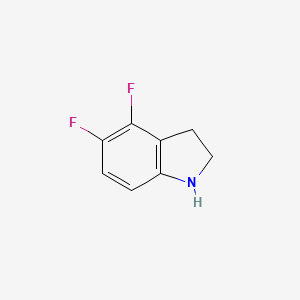
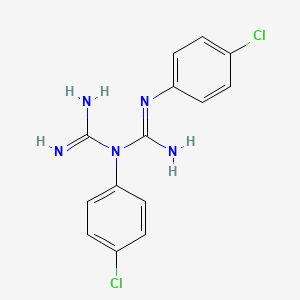
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B12276579.png)


